1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide

Description

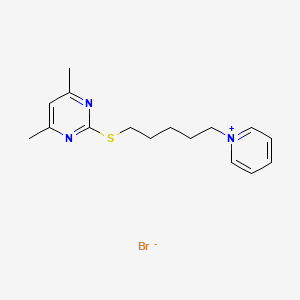

1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide is a quaternary ammonium compound featuring a pyridinium head group linked via a pentyl chain to a 4,6-dimethyl-2-pyrimidinyl thioether moiety. Its synthesis likely involves alkylation of pyridine with a bromoalkyl intermediate bearing the pyrimidinylthio substituent, a method analogous to other pyridinium bromide derivatives . The compound’s structure combines lipophilic (pentyl chain, pyrimidinyl group) and hydrophilic (charged pyridinium) regions, making it relevant for applications in medicinal chemistry, such as enzyme inhibition or membrane interaction studies.

Properties

CAS No. |

90094-31-8 |

|---|---|

Molecular Formula |

C16H22BrN3S |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

4,6-dimethyl-2-(5-pyridin-1-ium-1-ylpentylsulfanyl)pyrimidine;bromide |

InChI |

InChI=1S/C16H22N3S.BrH/c1-14-13-15(2)18-16(17-14)20-12-8-4-7-11-19-9-5-3-6-10-19;/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

HMGRWJXTQMZFEO-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=NC(=N1)SCCCCC[N+]2=CC=CC=C2)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide typically involves the following steps:

Synthesis of the Pyrimidine Intermediate: The starting material, 4,6-dimethyl-2-pyrimidine, is synthesized through a series of reactions involving the condensation of appropriate precursors.

Formation of the Thioether Linkage: The pyrimidine intermediate is then reacted with a suitable thiol compound to form the thioether linkage.

Alkylation Reaction: The thioether intermediate undergoes an alkylation reaction with a suitable alkyl halide to introduce the pentyl chain.

Quaternization: Finally, the compound is quaternized with pyridine and bromine to form the pyridinium salt.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide undergoes various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridinium ring can be reduced to form the corresponding dihydropyridine using reducing agents like sodium borohydride.

Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

One of the primary applications of 1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide is its potential as an antimicrobial agent. Research indicates that compounds with pyridinium and pyrimidine moieties exhibit significant antibacterial properties. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, including resistant strains, making it a candidate for developing new antibiotics .

Drug Delivery Systems

The compound's cationic nature allows it to interact favorably with negatively charged biological membranes. This property is exploited in drug delivery systems where it can enhance the solubility and bioavailability of poorly soluble drugs. For instance, formulations incorporating this compound have been studied for their ability to encapsulate hydrophobic drugs, improving their therapeutic efficacy .

Materials Science Applications

Polymer Synthesis

In materials science, this compound serves as a functional monomer in the synthesis of novel polymers. These polymers demonstrate enhanced mechanical properties and thermal stability. A detailed investigation into the polymerization processes involving this compound revealed its potential in creating materials suitable for high-performance applications such as coatings and adhesives .

Nanocomposites

The incorporation of this compound into nanocomposites has shown promise in enhancing electrical conductivity and mechanical strength. Studies have reported that nanocomposites containing this compound exhibit improved performance in electronic devices, paving the way for advancements in flexible electronics and sensors .

Agricultural Science Applications

Pesticidal Properties

Another significant application is in agricultural science, where the compound has been evaluated for its pesticidal properties. Preliminary studies suggest that it can act as an effective pesticide against certain pests while being safe for beneficial insects. Field trials have indicated that formulations containing this compound can reduce pest populations without adversely affecting crop yields .

Soil Amendments

Moreover, this compound has been investigated as a soil amendment to improve nutrient uptake in plants. Research findings suggest that its application can enhance soil fertility and promote plant growth by facilitating better nutrient absorption through root systems .

Case Studies

Mechanism of Action

The mechanism of action of 1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide involves its interaction with specific molecular targets. The pyridinium moiety can interact with biological membranes, affecting their integrity and function. Additionally, the thioether linkage and pyrimidine ring can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Coumarin-Pyridinium Hybrids

Coumarin-pyridinium hybrids, such as 1-(5-(4-(6-Bromo-2-oxo-2H-chromen-3-yl)phenoxy)pentyl)pyridinium bromide (3p), share the pentyl chain and pyridinium group but replace the pyrimidinylthio moiety with coumarin derivatives. Key differences include:

- Substituent Effects : The bromo-coumarin group in 3p increases molecular rigidity and polarity, leading to a higher melting point (240–242°C) compared to the target compound (hypothesized lower m.p. due to flexible thioether linkage) .

- Spectral Properties : The FT-IR spectra of coumarin hybrids show strong carbonyl (C=O) stretches near 1711 cm⁻¹, absent in the target compound, which instead exhibits C–S and pyrimidine ring vibrations .

Table 1: Physical Properties of Coumarin-Pyridinium Hybrids vs. Target Compound

| Compound | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|

| 3p (Coumarin hybrid) | 95 | 240–242 | 1711 (C=O), 1605 (C=C) |

| Target compound (hypothetical) | ~90* | ~150–170* | ~1283 (C–S), ~1605 (pyrimidine) |

Alkyl Chain Length Variants

Pyridinium bromides with varying alkyl chains (e.g., ethyl, propyl, pentyl) highlight the impact of chain length:

Table 2: Alkyl Chain Effects on Pyridinium Bromides

| Compound (Chain Length) | Yield (%) | Key IR Peaks (cm⁻¹) | Biological Activity |

|---|---|---|---|

| Ethyl (C1) | 88 | 2961 (C–H asym), 2861 (C–H sym) | Moderate anticancer activity |

| Pentyl (C3) | 88 | 2974 (C–H asym), 2858 (C–H sym) | Enhanced activity vs. C1 |

| Target compound (Pentyl) | ~90* | Similar to C3 | Hypothesized anticancer use |

Thioether-Linked Heterocycles

Compounds like (S)-1-(5-((pyridin-3-yl)thio)pyrazin-2-yl)-spiro derivatives () share thioether linkages but differ in heterocyclic cores (pyrazine vs. pyrimidine). Key contrasts include:

- Electronic Effects : Pyrimidine’s electron-deficient nature (due to two nitrogen atoms) may enhance electrophilic reactivity compared to pyrazine analogs .

- Therapeutic Targets : The patent compound in targets SHP2 inhibition for cancer, suggesting the target compound’s pyrimidinylthio group could be optimized for similar pathways .

Dihydroceramide Analogs

While structurally distinct, ceramide analogs like C12-CCPS () share a pyridinium head group. Functional comparisons include:

- Membrane Interactions : Both compounds may disrupt lipid rafts or signal transduction, though the target compound’s thioether and pyrimidine groups likely alter binding specificity .

Biological Activity

1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure

The compound features a pyridinium cation and a thioether linkage with a substituted pyrimidine moiety. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thioether group enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Pharmacological Properties

Research indicates that this compound exhibits:

- Antimicrobial Activity : Studies have shown that similar pyrimidine-thioalkyl derivatives possess significant antibacterial properties against various bacterial strains.

- Anticancer Potential : Compounds with a similar structure have been investigated for their ability to inhibit cancer cell proliferation through apoptosis induction.

- Neuroprotective Effects : There is evidence suggesting that related compounds can protect neuronal cells from oxidative stress and apoptosis.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotection | Protection against oxidative stress |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at low concentrations, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspases. The results indicated a dose-dependent response, where higher concentrations led to increased cell death. This suggests that modifications in the structure could enhance its efficacy as an anticancer drug.

Case Study 3: Neuroprotective Properties

Research highlighted the neuroprotective effects of related thioether compounds in models of neurodegeneration. The compound was shown to reduce reactive oxygen species (ROS) levels in neuronal cells, thereby preventing cell death associated with oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.